

# Preliminary Toxicity Assessment of VUF10497: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | VUF10497 |           |
| Cat. No.:            | B1684066 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This document provides a preliminary toxicity assessment of **VUF10497**, a novel compound identified as a potent histamine H4 receptor (H4R) inverse agonist with additional considerable affinity for the histamine H1 receptor (H1R). **VUF10497**, with the chemical name 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine, has demonstrated anti-inflammatory properties in preclinical in vivo models. This guide synthesizes the currently available, albeit limited, information on its safety profile, drawing from its discovery and initial pharmacological characterization. The primary focus of existing research has been on the efficacy of **VUF10497**, and as such, dedicated toxicology studies are not yet publicly available. This assessment is therefore based on reported in vivo observations and the known pharmacology of H1 and H4 receptor antagonists.

#### Introduction

**VUF10497** is a small molecule with a molecular weight of 373.90 g/mol and a chemical formula of C18H20ClN5S.[1] It has been characterized as a dual-action H1R/H4R ligand, a profile that suggests potential therapeutic benefits in inflammatory and allergic conditions.[2] The histamine H4 receptor is primarily expressed on hematopoietic cells and is involved in inflammatory responses, while the H1 receptor is a well-established target for allergic conditions. The dual antagonism of these receptors could offer a synergistic approach to treating complex inflammatory diseases.



## **Known Biological Activity and Mechanism of Action**

**VUF10497** acts as an inverse agonist at the human histamine H4 receptor with a pKi of 7.57.[1] [3] It also demonstrates significant affinity for the human histamine H1 receptor.[3] As an inverse agonist, **VUF10497** is presumed to reduce the basal activity of the H4 receptor, which can be constitutively active. This action, combined with H1 receptor blockade, is believed to underlie its observed anti-inflammatory effects.

#### **Signaling Pathway**

The proposed signaling pathway for **VUF10497** involves the modulation of G-protein coupled receptor (GPCR) signaling. Both H1 and H4 receptors are GPCRs. H1 receptor activation typically leads to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate protein kinase C. H4 receptor activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as calcium mobilization. As an inverse agonist, **VUF10497** would suppress these signaling cascades.



Click to download full resolution via product page



Caption: Proposed signaling pathway of VUF10497 as a dual H1/H4 receptor inverse agonist.

#### Preclinical In Vivo Assessment

To date, the only publicly available in vivo data for **VUF10497** comes from a study in rats designed to assess its anti-inflammatory properties. While this was not a formal toxicity study, it provides preliminary insights into the compound's tolerability at a therapeutically active dose.

## **Experimental Protocol**

The in vivo anti-inflammatory effects of **VUF10497** were evaluated in a rat model. The following is a summary of the experimental design based on the available information.





Click to download full resolution via product page

Caption: Generalized experimental workflow for the in vivo assessment of VUF10497.

#### **Data Presentation**

No quantitative toxicity data (e.g., LD50, NOAEL) has been published for **VUF10497**. The available information is qualitative and based on the observations from the efficacy study.

Table 1: Summary of In Vivo Study Parameters and Observations for VUF10497

| Parameter        | Details                                                                                                                                                                                        | Source   |
|------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Species          | Rat                                                                                                                                                                                            |          |
| Dosing Route     | Not explicitly stated, likely oral or intraperitoneal based on similar studies.                                                                                                                | Inferred |
| Dose(s) Tested   | Not explicitly stated.                                                                                                                                                                         | -        |
| Study Duration   | Not explicitly stated.                                                                                                                                                                         | -        |
| Observed Effects | Possesses anti-inflammatory properties.                                                                                                                                                        |          |
| Adverse Events   | No adverse events were reported in the publication. The compound was described as having "anti-inflammatory properties in vivo in the rat," suggesting it was tolerated at the effective dose. |          |

## **Potential Toxicities Based on Mechanism of Action**

Given the lack of specific toxicity studies, a preliminary assessment can be informed by the known effects of H1 and H4 receptor antagonists.



- H1 Receptor Antagonism: First-generation H1 antagonists are known to cause sedation, drowsiness, and anticholinergic effects (dry mouth, blurred vision, urinary retention). While the sedative properties of VUF10497 have not been characterized, this remains a potential side effect.
- H4 Receptor Antagonism/Inverse Agonism: The H4 receptor is heavily involved in the immune system. Modulation of this receptor could potentially lead to immunosuppressive effects or alterations in immune cell function. Long-term effects of H4R antagonism are not well-established.

#### **Limitations and Future Directions**

The current assessment is severely limited by the absence of dedicated non-clinical safety studies. The following data gaps need to be addressed to form a comprehensive toxicity profile for **VUF10497**:

- In Vitro Toxicity: Cytotoxicity studies in various cell lines (e.g., hepatocytes, renal cells, cardiomyocytes) are required to assess direct cellular toxicity. Genotoxicity assays (e.g., Ames test, micronucleus assay) are also essential.
- In Vivo Toxicity: Acute, sub-chronic, and chronic toxicity studies in at least two species (one rodent, one non-rodent) are necessary to determine the target organs of toxicity, dose-response relationships, and to establish a no-observed-adverse-effect level (NOAEL).
- Safety Pharmacology: Studies to evaluate the effects of VUF10497 on the cardiovascular, respiratory, and central nervous systems are critical.
- Pharmacokinetics and Metabolism: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of VUF10497 is needed to interpret toxicity findings and to predict human pharmacokinetics.

#### Conclusion

**VUF10497** is a promising dual-acting H1/H4 receptor inverse agonist with demonstrated in vivo anti-inflammatory activity in rats. The preliminary information suggests that the compound is tolerated at efficacious doses in this preclinical model. However, a comprehensive assessment of its toxicity is not possible at this time due to the lack of dedicated safety studies. Further



investigation into the in vitro and in vivo toxicity, as well as the safety pharmacology and ADME profile of **VUF10497**, is imperative before its therapeutic potential can be fully evaluated in clinical settings. Researchers and drug development professionals should proceed with the understanding that the current safety profile is incomplete.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tebubio.com [tebubio.com]
- To cite this document: BenchChem. [Preliminary Toxicity Assessment of VUF10497: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1684066#preliminary-toxicity-assessment-of-vuf10497]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com